Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
The compound is a complex organic molecule that includes a benzo[d][1,3]dioxol-5-ylmethyl group . This group is found in many natural products and synthetic compounds with important pharmaceutical and biological applications .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group, for example, has been characterized by various spectroscopic techniques .
Scientific Research Applications
Potential Applications in Synthesis and Characterization of Heterocyclic Compounds
Research involving similar chemical structures often focuses on the synthesis and characterization of heterocyclic compounds. For example, studies have demonstrated the synthesis of various imidazolone derivatives and Schiff and Mannich bases of isatin derivatives, which are crucial in the development of pharmaceuticals and materials science (Bezenšek et al., 2012) (Bekircan & Bektaş, 2008). Such methodologies could potentially be applied to the synthesis and functionalization of the compound , indicating its utility in creating novel chemical entities with specific biological or physical properties.
Applications in Antimicrobial and Antioxidant Research
Compounds with similar chemical frameworks have been investigated for their antimicrobial and antioxidant properties. Studies have reported the synthesis and evaluation of new quinazolines and pyrimidinone derivatives as potential antimicrobial agents (Desai, Shihora, & Moradia, 2007) (George, Sabitha, Kumar, & Ravi, 2010). These studies highlight the potential of structurally related compounds in contributing to the discovery of new treatments for infectious diseases and conditions associated with oxidative stress.
Potential in Material Science and Photoreactive Studies
The research into photoreactive rearrangements of dihydro-1,3-thiazines and related compounds underscores the potential of complex heterocyclic compounds in material science and as photochemical probes (Bhatia et al., 1998). Such studies suggest avenues for exploring the photophysical properties of the compound , potentially leading to applications in the development of new photoreactive materials or as a component in photo-initiated chemical reactions.
Exploration in Drug Discovery and Biological Studies
Finally, the synthesis of related compounds and their evaluation as anticancer agents indicates a significant interest in the development of new therapeutic agents (Gad et al., 2020). This area of research is particularly relevant to the compound , suggesting potential applications in probing biological pathways, screening for biological activity, and the development of novel therapeutic agents targeting specific diseases.
Properties
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-28-22(27)21-17(23-12-15-6-9-18-19(10-15)30-13-29-18)11-20(26)25(24-21)16-7-4-14(2)5-8-16/h4-11,23H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRQOLWCMHAUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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